molecular formula C20H22O11 B13080021 Fortuneanoside J

Fortuneanoside J

Cat. No.: B13080021
M. Wt: 438.4 g/mol
InChI Key: YYJZMTBXHDRYKZ-VWPIWUSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Fortuneanoside J undergoes various chemical reactions, including oxidation, reduction, and substitution. The common

Properties

Molecular Formula

C20H22O11

Molecular Weight

438.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-(1,7-dihydroxy-6,8-dimethoxydibenzofuran-4-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H22O11/c1-27-10-5-7-12-8(22)3-4-9(18(12)31-17(7)19(28-2)14(10)24)29-20-16(26)15(25)13(23)11(6-21)30-20/h3-5,11,13,15-16,20-26H,6H2,1-2H3/t11-,13-,15+,16-,20-/m1/s1

InChI Key

YYJZMTBXHDRYKZ-VWPIWUSOSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)C3=C(C=CC(=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC)O

Canonical SMILES

COC1=C(C(=C2C(=C1)C3=C(C=CC(=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC)O

Origin of Product

United States

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